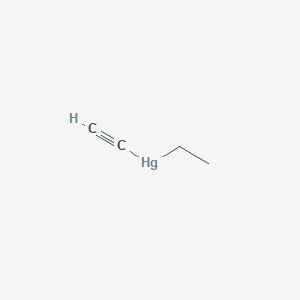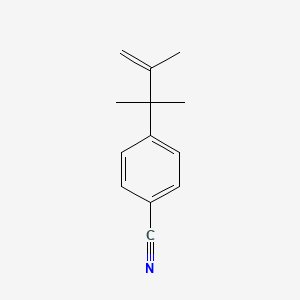
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C12H13N It is a derivative of benzonitrile, characterized by the presence of a 4-(1,1,2-trimethyl-2-propenyl) substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the use of green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve process efficiency . These methods not only enhance the yield but also simplify the separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction typically produces primary amines.
Applications De Recherche Scientifique
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism by which benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include enzyme inhibition and receptor binding, which are critical for its biological and medicinal applications .
Comparaison Avec Des Composés Similaires
- Benzonitrile
- 2,4,6-Trimethylbenzonitrile
- 4-Methylbenzonitrile
Comparison: Compared to other benzonitrile derivatives, benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other derivatives may not be as effective .
Propriétés
Numéro CAS |
77587-05-4 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
4-(2,3-dimethylbut-3-en-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)13(3,4)12-7-5-11(9-14)6-8-12/h5-8H,1H2,2-4H3 |
Clé InChI |
JMBOMPQBQRUTIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


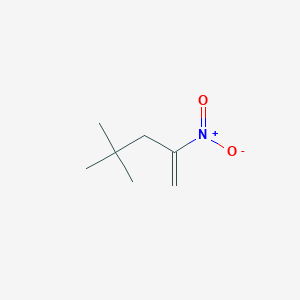
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
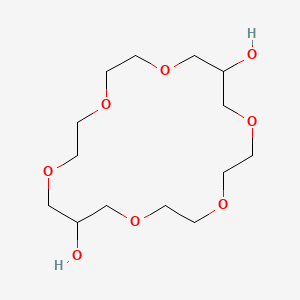
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
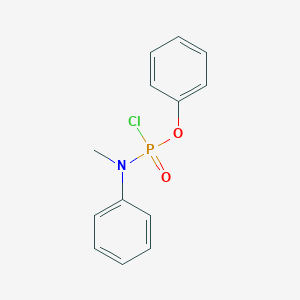

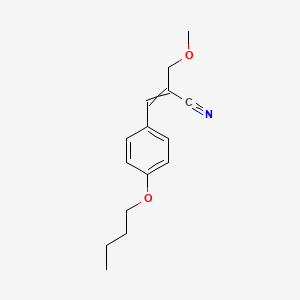
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)

![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
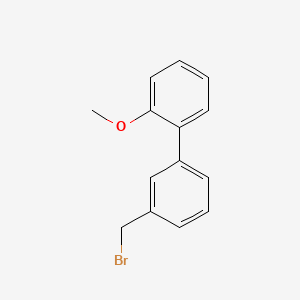
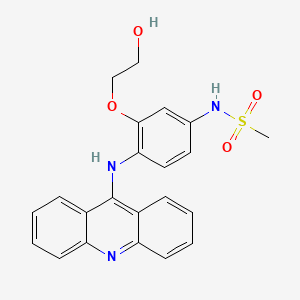
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
